4-(2,4-Difluorophenoxy)-3-methylaniline
Description
4-(2,4-Difluorophenoxy)-3-methylaniline (CAS: Not explicitly provided; molecular formula: C₁₃H₁₁F₂NO) is a fluorinated aromatic amine featuring a 2,4-difluorophenoxy substituent at the para position of a 3-methylaniline core. This compound is classified as a pharmaceutical intermediate, indicating its role in synthesizing active pharmaceutical ingredients (APIs) or biologics .
Properties
IUPAC Name |
4-(2,4-difluorophenoxy)-3-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2NO/c1-8-6-10(16)3-5-12(8)17-13-4-2-9(14)7-11(13)15/h2-7H,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDXMNYEMDVZOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OC2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Difluorophenoxy)-3-methylaniline typically involves the following steps:
Nitration: The starting material, 2,4-difluorophenol, is nitrated to form 2,4-difluoro-1-nitrobenzene.
Reduction: The nitro group in 2,4-difluoro-1-nitrobenzene is reduced to form 2,4-difluoroaniline.
Coupling Reaction: The 2,4-difluoroaniline is then coupled with 3-methylphenol under suitable conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Difluorophenoxy)-3-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The fluorine atoms in the phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce various amines.
Scientific Research Applications
4-(2,4-Difluorophenoxy)-3-methylaniline has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings with specific properties.
Biological Studies: It is used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.
Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2,4-Difluorophenoxy)-3-methylaniline depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The molecular targets and pathways involved can vary, but typically include interactions with active sites or binding pockets of proteins, leading to altered biochemical activity.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Physicochemical Properties
Table 1: Key Structural Analogs and Their Properties
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The 2,4-difluorophenoxy group (-O-C₆H₃F₂) is electron-withdrawing, stabilizing the aniline ring and directing electrophilic substitution. In contrast, the 3-methyl group (-CH₃) is electron-donating, increasing electron density at the ortho/para positions .
- Nitro-Substituted Analogs: Compounds like 3-(2,4-Difluorophenoxy)-5-nitroaniline exhibit higher reactivity due to the nitro group (-NO₂), making them prone to reduction or nucleophilic displacement. This contrasts with the methyl group in 4-(2,4-Difluorophenoxy)-3-methylaniline, which enhances steric hindrance without significant electronic destabilization .
- Pharmacological Relevance: The difluorophenoxy moiety is a common motif in kinase inhibitors (e.g., pamapimod), where fluorine atoms improve binding affinity and metabolic stability. The simpler structure of this compound suggests its utility as a precursor for such APIs .
Pharmacological and Industrial Relevance
- Bioavailability: Fluorine atoms enhance lipophilicity and membrane permeability, as seen in pamapimod. The 3-methyl group in this compound may further modulate solubility, critical for oral drug formulations .
- Patent Activity: discloses a patent for a pyrrolo-pyridine derivative containing the 4-(2,4-difluorophenoxy) group, underscoring its importance in oncology drug development. The methyl substituent in the target compound could similarly optimize pharmacokinetics in such APIs .
Biological Activity
4-(2,4-Difluorophenoxy)-3-methylaniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanism of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C13H11F2NO
- Molecular Weight : 235.23 g/mol
- CAS Number : 946785-41-7
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets due to its aromatic amine structure. The difluorophenoxy group enhances its lipophilicity and may influence its binding affinity to target proteins.
Target Proteins
- Bromodomain and Extra-Terminal (BET) Proteins : The compound has shown promise as an inhibitor of BET proteins, which are involved in regulating gene expression and have been implicated in cancer progression.
- VEGFR Inhibition : Preliminary studies suggest that it may act as a VEGFR inhibitor, similar to other compounds in the same class, potentially impacting angiogenesis in tumors.
Anticancer Activity
Recent studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 5.0 |
| HepG2 | 6.5 |
| A549 | 4.8 |
These values suggest that the compound has a moderate level of potency against these cell lines, comparable to established chemotherapeutics.
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has demonstrated anti-inflammatory effects in vitro. It appears to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in treating inflammatory diseases.
Study 1: In Vitro Cytotoxicity Assessment
A study conducted by Liu et al. evaluated the cytotoxic effects of this compound against several cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with IC50 values ranging from 4.8 to 6.5 µM across different cell lines .
Study 2: VEGFR Inhibition
In another investigation focusing on vascular endothelial growth factor receptor (VEGFR) inhibition, the compound was tested alongside known inhibitors such as sorafenib. The results showed that it effectively inhibited VEGFR activity with an IC50 value lower than that of sorafenib, suggesting enhanced therapeutic potential for targeting angiogenesis in tumors .
Pharmacokinetics and Safety Profile
The pharmacokinetic profile of this compound is still under investigation; however, preliminary data suggest it may undergo metabolic activation through N-hydroxylation pathways common to aromatic amines. Toxicity studies indicate low cytotoxicity towards normal cells compared to cancerous cells, which is advantageous for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
